Uxepam
CAS No.: 59009-93-7
Cat. No.: VC0006953
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59009-93-7 |
|---|---|
| Molecular Formula | C17H16ClN3O2 |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | 7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide |
| Standard InChI | InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23) |
| Standard InChI Key | HFFJORVBQWPILU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Carburazepam (CAS 59009-93-7) is a synthetic compound belonging to the benzodiazepine family, characterized by a fused benzene and diazepine ring system. Its molecular formula is , with a molecular weight of 329.78 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.334 g/cm³ |
| Boiling Point | 565.5°C at 760 mmHg |
| Flash Point | 295.8°C |
| LogP | 3.30 |
| Solubility | Low water solubility |
The compound’s structure includes a chlorine substituent at position 7 and a carboxamide group at position 4, contributing to its receptor-binding affinity . Its IUPAC name, 7-chloro-1-methyl-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxamide, reflects these functional groups .
Pharmacological Mechanisms and Anxiolytic Activity
Carburazepam exerts its effects primarily through modulation of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system . Preclinical studies highlight its potent anxiolytic activity and mild muscle relaxant effects, with a distinct profile compared to classical benzodiazepines like diazepam .
Key Findings from Animal Models
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In rodent studies, Carburazepam suppressed avoidance reflexes and reduced motor activity at doses of 5–40 mg/kg, indicative of anxiolytic efficacy .
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Unlike diazepam, it demonstrated minimal sedation at therapeutic doses, suggesting a favorable side-effect profile .
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Adenosine receptor interactions may partially mediate its anxiolytic effects, as co-administration with adenosine antagonists (e.g., aminophylline) reversed its activity .
Notably, structural analogs like clonazolam and flubrotizolam have been linked to severe respiratory depression in overdose cases, highlighting risks associated with unregulated benzodiazepines .
Comparative Analysis with Other Benzodiazepines
| Parameter | Carburazepam | Diazepam | Alprazolam |
|---|---|---|---|
| Anxiolytic Potency | High | Moderate | High |
| Sedation | Low | Moderate | High |
| Half-Life | Unreported | 20–50 hours | 6–12 hours |
| Clinical Use | Research only | Approved | Approved |
Carburazepam’s unique receptor binding kinetics may explain its reduced sedative effects compared to diazepam .
Future Research Directions
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